N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-6-13(2)8-14(7-12)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-5-25-15/h3-8H,9-11H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDQCMIXGOGZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The molecular formula is with a molecular weight of 413.5 g/mol. Its structural characteristics contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N3O3S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Thieno[3,4-c]pyrazoles have been shown to inhibit phosphodiesterase (PDE) enzymes and aurora kinases, which are involved in various cellular processes such as inflammation and cell division. The specific interactions of this compound with target proteins are still under investigation but are believed to involve competitive inhibition or allosteric modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may protect against oxidative stress by scavenging free radicals.
- Anti-inflammatory Properties : Similar compounds in the thieno[3,4-c]pyrazole class have demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : There is emerging evidence supporting its use in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thieno[3,4-c]pyrazoles in various biological contexts:
Study 1: Antioxidant Effects on Erythrocytes
A study assessed the antioxidant properties of thieno[2,3-c]pyrazole derivatives against the toxicity of 4-nonylphenol in fish erythrocytes. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
This demonstrates the protective role of thieno derivatives against oxidative damage in aquatic organisms .
Study 2: Anticancer Activity
Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain thieno[3,4-c]pyrazoles exhibited potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. To optimize conditions, apply Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of yields and purity metrics can identify critical variables . For computational pre-screening, use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols using reaction condition matrices (e.g., solvent polarity index, temperature gradients) and validate via triplicate runs. Document impurities using HPLC-MS and address them via recrystallization (e.g., ethanol/water mixtures). Cross-reference with published crystallographic data to confirm structural fidelity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction trajectories under varied conditions (e.g., solvent effects, catalyst presence). Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Validate predictions experimentally via kinetic studies (e.g., time-resolved UV-Vis monitoring) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Adjust bioavailability assumptions by modeling partition coefficients (logP) and membrane permeability (PAMPA assays).
- Metabolite profiling : Use LC-QTOF-MS to identify active/inactive metabolites.
- Dose-response recalibration : Apply Hill equation models to account for nonlinear pharmacokinetics .
Q. How can heterogeneous catalysis be integrated into the compound’s synthesis to improve sustainability?
- Methodological Answer : Screen solid catalysts (e.g., zeolites, MOFs) using high-throughput experimentation (HTE). Characterize catalyst surfaces via BET and TEM pre-/post-reaction. Optimize turnover frequency (TOF) by correlating pore size with reactant diffusion rates. Classify under CRDC RDF2050112 (reaction fundamentals and reactor design) .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
